An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester
An In-depth Technical Guide to 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the myriad of functionalized organic molecules, β-keto-esters stand out as versatile intermediates, prized for their synthetic utility and their presence in numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific β-keto-ester, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester , a compound of significant interest due to its unique structural features.
The presence of a 3,4-dichlorinated phenyl ring is a common motif in many pharmaceutical agents, often enhancing metabolic stability and modulating receptor binding affinity. This, combined with the reactive and versatile β-keto-ester moiety, makes the title compound a valuable building block for the synthesis of a wide range of potential therapeutic agents. This document aims to serve as a detailed resource for researchers, offering insights into its chemical properties, a robust synthesis protocol, potential applications in drug development, analytical characterization methods, and essential safety and handling procedures.
Compound Profile: Physicochemical and Structural Data
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, also known by its IUPAC name methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate, is a dichlorinated aromatic β-keto-ester.[1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 677326-67-9 | PubChem[1] |
| Molecular Formula | C₁₀H₈Cl₂O₃ | PubChem[1] |
| Molecular Weight | 247.07 g/mol | PubChem[1] |
| IUPAC Name | methyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | PubChem[1] |
| Synonyms | 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester | PubChem[1] |
| XLogP3 | 2.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of β-keto-esters is a cornerstone of organic synthesis. A highly efficient and widely applicable method is the Claisen condensation reaction. In this proposed synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester, we will utilize a mixed Claisen condensation between 3,4-dichloroacetophenone and dimethyl carbonate, facilitated by a strong base such as sodium hydride.
Rationale for Experimental Choices:
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Starting Materials: 3,4-dichloroacetophenone is a readily available starting material. Dimethyl carbonate serves as the ester source and is a greener alternative to other acylating agents.
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Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the α-carbon of the acetophenone, initiating the condensation.
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Solvent: Anhydrous tetrahydrofuran (THF) is an appropriate solvent as it is inert to the reaction conditions and effectively solubilizes the reactants.
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Reaction Conditions: The reaction is initially cooled to control the exothermic deprotonation step and then warmed to drive the condensation to completion.
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Workup: An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate to yield the final β-keto-ester product.
Step-by-Step Methodology:
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Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled.
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Base Suspension: Under a nitrogen atmosphere, sodium hydride (1.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF).
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Enolate Formation: A solution of 3,4-dichloroacetophenone (1 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete enolate formation.
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Condensation: Dimethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture at room temperature. The mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Quenching and Workup: After cooling to 0 °C, the reaction is carefully quenched by the slow addition of a 1 M hydrochloric acid solution until the mixture is acidic (pH ~2-3).
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Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.
Caption: Workflow for the synthesis of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester.
Applications in Drug Discovery and Development
While specific applications of 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester are not extensively documented in publicly available literature, its structural motifs suggest significant potential as a key intermediate in the synthesis of various therapeutic agents.
The Significance of the 3,4-Dichlorophenyl Moiety:
The 3,4-dichlorophenyl group is a well-established pharmacophore found in a variety of approved drugs. Its presence can:
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Enhance Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its target.
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Modulate Metabolism: The chloro substituents can block sites of metabolic oxidation, thereby increasing the drug's half-life.
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Improve Binding Affinity: The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.
The Versatility of the β-Keto-Ester Functionality:
The β-keto-ester group is a synthetically versatile handle that can be readily transformed into a wide array of other functional groups and heterocyclic systems. This allows for the construction of diverse molecular libraries for screening against various biological targets. For instance, β-keto-esters are common precursors for the synthesis of pyrazolones, pyrimidines, and other heterocyclic systems that are prevalent in medicinal chemistry.
Potential Therapeutic Areas:
Given its structural features, this compound could serve as a starting material for the synthesis of novel inhibitors targeting enzymes such as:
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Kinases: Many kinase inhibitors incorporate a dichlorinated phenyl ring for potent and selective binding.
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Methyltransferases: As reviewed, methyltransferases like METTL3 are emerging as important cancer targets, and novel small molecule inhibitors are in high demand.[2]
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Other Enzymes: The reactive nature of the β-keto-ester allows for the design of covalent or non-covalent inhibitors for a range of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.
Caption: Potential applications of the title compound in drug discovery.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed would be Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 2: Predicted Spectroscopic Data
| Technique | Expected Peaks/Signals | Interpretation |
| ¹H NMR | ~7.8-8.1 ppm (m, 3H), ~3.9 ppm (s, 2H), ~3.7 ppm (s, 3H) | Aromatic protons, methylene protons (α to two carbonyls), and methyl ester protons. |
| ¹³C NMR | ~195 ppm, ~168 ppm, ~130-140 ppm, ~52 ppm, ~45 ppm | Ketone carbonyl, ester carbonyl, aromatic carbons, methoxy carbon, and methylene carbon. |
| IR (cm⁻¹) | ~1740 (C=O, ester), ~1690 (C=O, ketone), ~1600 (C=C, aromatic), ~1200 (C-O, ester) | Characteristic stretches for the functional groups present. |
| MS (EI) | m/z 246/248/250 (M⁺), 215/217, 187/189, 173/175 | Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms, and fragmentation patterns corresponding to the loss of -OCH₃, -COOCH₃, and the dichlorobenzoyl cation. |
Analytical Methodologies:
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Sample Preparation: For NMR, the sample is dissolved in a deuterated solvent such as CDCl₃. For IR, a thin film can be prepared on a salt plate. For MS, the sample can be introduced directly or via a chromatographic system like GC-MS.
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Instrumentation: Standard NMR spectrometers (e.g., 400 MHz), FTIR spectrometers, and mass spectrometers (e.g., GC-MS with electron ionization) would be used.
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Data Interpretation: The obtained spectra would be analyzed to confirm the presence of all expected functional groups and the correct connectivity of the atoms in the molecule.
Safety, Handling, and Storage
As a dichlorinated organic compound and a β-keto-ester, 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester requires careful handling.
GHS Hazard Classification:
Based on data for similar compounds, it is prudent to handle this chemical with the following precautions in mind:
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Skin Irritation: May cause skin irritation.[1]
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Eye Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
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Body Protection: A lab coat and appropriate footwear are required.
Handling and Storage:
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester is a compound with significant potential as a versatile building block in the synthesis of novel therapeutic agents. Its unique combination of a dichlorinated aromatic ring and a reactive β-keto-ester functionality makes it an attractive starting point for the development of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, potential applications, analytical characterization methods, and essential safety information to aid researchers in their scientific endeavors.
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PubChem. (n.d.). 3-(3,4-Dichlorophenyl)-3-oxo-propionic acid methyl ester. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 4). The Crucial Role of Methyl 3-Cyclopropyl-3-Oxopropanoate in Pharmaceutical Synthesis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). Methyl (2-{(3-chlorophenyl)[(3R)-1-({(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl}carbamoyl)piperidin-3-yl]methoxy}ethyl)carbamate. Retrieved from [Link]
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Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 3-[(4-chlorophenyl)amino]-2-chloro-3-oxopropanoate. Retrieved from [Link]
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MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2022, February 15). Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. Retrieved from [Link]
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Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Alachlor, Isoprocarb, Kresoxim-methyl, Diethofencarb, Thenylchlor, Tebufenpyrad, Paclobutrazol, Bitertanol. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-chloropropionate. Retrieved from [Link]
